molecular formula C22H22N2O3S2 B15028207 N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B15028207
M. Wt: 426.6 g/mol
InChI Key: CDWJMULPLOBPIP-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylethyl group, a thiophen-2-ylsulfonyl group, and a tetrahydroisoquinoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where a phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline ring. The thiophen-2-ylsulfonyl group is then introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the tetrahydroisoquinoline intermediate. Finally, the carboxamide group is added via an amidation reaction, where the intermediate reacts with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The phenylethyl and thiophen-2-ylsulfonyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce new functional groups, altering the compound’s properties and reactivity.

Scientific Research Applications

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or tumor growth.

Comparison with Similar Compounds

N-(2-phenylethyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Lacks the thiophen-2-ylsulfonyl group, resulting in different reactivity and biological activity.

    2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Lacks the phenylethyl group, affecting its chemical properties and applications.

    N-(2-phenylethyl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Contains a methylsulfonyl group instead of thiophen-2-ylsulfonyl, leading to variations in reactivity and biological effects.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O3S2

Molecular Weight

426.6 g/mol

IUPAC Name

N-(2-phenylethyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C22H22N2O3S2/c25-22(23-13-12-17-7-2-1-3-8-17)20-15-18-9-4-5-10-19(18)16-24(20)29(26,27)21-11-6-14-28-21/h1-11,14,20H,12-13,15-16H2,(H,23,25)

InChI Key

CDWJMULPLOBPIP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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